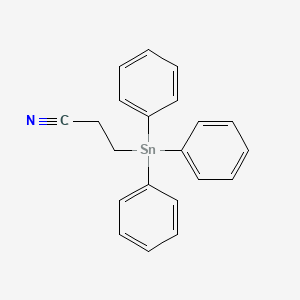
3-Triphenylstannylpropanenitrile
Cat. No. B8747602
M. Wt: 404.1 g/mol
InChI Key: SOEFDSOMYXNNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06022822
Procedure details


9.1 g of the triphenyltin hydride (0.026 mol), prepared in the aforementioned example (1), 2.8 g of acrylonitrile (0.052 mol), 85 mg of 2,2'-azobisisobutyronitrile, and 25 ml of toluene were mixed together in a 100 ml four-neck flask equipped with a stirrer and reflux condenser, and stirred while heating for 6 hours at 60° C. After it was confirmed by means of an IR spectrum that the absorption of Sn-H bonds had completely disappeared, a crystal precipitate was separated by filtration. The filtrate was then concentrated under reduced pressure to yield 10.5 g of the final product of 3-(triphenylstannyl)propionitrile (yield=100%).




Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([SnH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:20](#[N:23])[CH:21]=[CH2:22].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(C)C=CC=CC=1>[C:14]1([Sn:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:22][CH2:21][C:20]#[N:23])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[SnH](C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
|
|
Quantity
|
85 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were mixed together in a 100 ml four-neck flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After it was confirmed by means of an IR spectrum that the absorption of Sn-H bonds
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a crystal precipitate was separated by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was then concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)[Sn](CCC#N)(C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
